Azido-mono-amide-DOTA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

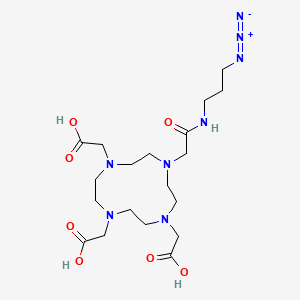

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227407-76-2 |

|---|---|

Molecular Formula |

C19H34N8O7 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34) |

InChI Key |

QZUGKMJELAAVEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Azido-mono-amide-DOTA?

An In-Depth Technical Guide to Azido-mono-amide-DOTA

Introduction

This compound is a key bifunctional chelating agent (BFC) extensively utilized by researchers and drug development professionals in the fields of nuclear medicine and molecular imaging. Its structure consists of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic cage, which is renowned for forming highly stable complexes with a wide range of metal ions, including radionuclides used in Positron Emission Tomography (PET) and therapeutic applications.[1] One of the four carboxyl groups of the DOTA cage is functionalized with an azido (B1232118) (-N3) group via an amide linkage.[2] This azide (B81097) moiety enables covalent attachment to biomolecules, such as peptides, antibodies, or nanoparticles, through highly efficient and specific "click chemistry" reactions.[3][4] This dual functionality makes this compound an indispensable tool for developing targeted radiopharmaceuticals.

Core Properties and Mechanism of Action

The utility of this compound stems from its two distinct functional components:

-

The DOTA Core: This macrocycle provides a high-affinity coordination site for trivalent metal ions. The resulting metal-DOTA complexes exhibit exceptional thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to minimize the release of free, toxic metal ions.[5]

-

The Azido Group: This functional group is the reactive handle for bioconjugation. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring that links the DOTA chelator to a biomolecule modified with an alkyne group.[6][7] The copper-free SPAAC variant is particularly advantageous for biological applications as it avoids the potential cytotoxicity of copper catalysts.[8][9]

The most commonly available commercial form is the tert-butyl ester protected version, this compound-tris(t-Bu ester), which prevents the carboxyl groups from interfering with the conjugation reaction.[3][10] These protecting groups are typically removed after conjugation using acidic conditions prior to radiolabeling.

Quantitative Data

The performance of DOTA-based agents can be quantified by their thermodynamic stability with various metals and the efficiency of subsequent radiolabeling and conjugation reactions.

Table 1: Thermodynamic Stability Constants of DOTA Complexes with Various Metal Ions

| Metal Ion | Log K Value | Notes |

|---|---|---|

| Eu³⁺ | 26.21 ± 0.10 | Determined by laser-excited luminescence spectroscopy.[11] |

| Gd³⁺ | 25.6 | [1] |

| Gd³⁺ | 22.1 | Computed from rates of formation and dissociation.[12] |

| Bi³⁺ | 30.3 |[1] |

Note: Stability constants are for the parent DOTA macrocycle, which dictates the chelation properties of its derivatives.

Table 2: Representative Radiolabeling Conditions and Efficiencies

| Radioisotope | Conjugate Type | Conditions | Radiochemical Yield/Purity |

|---|---|---|---|

| ⁶⁸Ga | DOTA-azide | Reacted with cyclooctyne (B158145) partner for 10 min at 37°C.[6] | ~95% (conversion) |

| ⁶⁸Ga | DOTA-Bombesin Peptides | 20 min at 90°C in acetate (B1210297) buffer (pH 4.5-5.0).[13][14] | 90-95% |

| ¹¹¹In | DOTA-MFCO-NPY Peptide | 30 min at 99°C in acetate buffer (pH 4.53).[8] | Excellent radiochemical purity.[8] |

| ²²⁵Ac | DOTA-Antibody | One-step method at 37°C, pH 5.8.[15] | Up to 80% |

Table 3: Bioconjugation Reaction Conditions

| Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|

| SPAAC (Cu-free) | DOTA-MFCO + Azide-modified peptide | Aqueous solution, room temperature, 2 hours.[16] | Reaction completion.[16] |

| SPAAC (Cu-free) | DOTA-MFCO + Azide-modified NPY peptide | DMF, 24 hours at 25°C.[8] | Successful conjugation.[8] |

| CuAAC | this compound + Alkyne-peptide | Microfluidic "click chip" with a Cu(I) catalyst.[17] | Efficient conjugation.[17] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the use of this compound and its derivatives.

Protocol 1: Copper-Free "Click" Conjugation (SPAAC)

This protocol describes the conjugation of an alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) to an azide-modified peptide.[8][16]

-

Peptide Preparation: Synthesize the desired peptide incorporating an azide-functionalized amino acid (e.g., azidolysine) using standard solid-phase peptide synthesis (SPPS).[8]

-

Reagent Preparation:

-

Dissolve the azide-modified peptide in an appropriate solvent (e.g., water or DMF) to a final concentration of ~200 µM.[16]

-

Prepare a stock solution of the alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) in the same solvent.

-

-

Conjugation Reaction:

-

Monitoring and Purification:

-

Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).

-

Once the reaction is complete, purify the DOTA-peptide conjugate using preparative RP-HPLC.

-

-

Product Verification: Confirm the identity and purity of the final product by LC-MS analysis.

Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol is adapted from procedures for labeling DOTA-conjugated peptides with ⁶⁸Ga.[13][18]

-

Reagent Preparation:

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

Labeling Reaction:

-

Quality Control:

-

Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC-SG) with a mobile phase of 1 M NH₄OAc:MeOH (1:1).[13] The ⁶⁸Ga-labeled peptide will migrate with the solvent front (Rf = 0.8–1.0), while free ⁶⁸Ga remains at the origin (Rf = 0–0.1).[18]

-

Further purification, if necessary, can be performed using a C18 SPE cartridge.

-

Mandatory Visualizations

The following diagrams illustrate the workflow and chemical principles involved in using this compound.

Caption: General workflow for creating a radiolabeled bioconjugate.

Caption: The core click chemistry reaction mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. macrocyclics.com [macrocyclics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 8. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. macrocyclics.com [macrocyclics.com]

- 11. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 15. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved synthesis and biological evaluation of chelator-modified α-MSH analogues prepared by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]

- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Azido-mono-amide-DOTA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Azido-mono-amide-DOTA, a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and its application in targeting cellular pathways.

Introduction: The Role of this compound

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent, forming exceptionally stable complexes with a variety of metal ions, particularly lanthanides and radionuclides such as Gallium-68 and Lutetium-177. This stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.

For bioconjugation, where DOTA is attached to targeting molecules like peptides or antibodies, it is essential to have a functional group that allows for specific and efficient coupling. This compound is a derivative where one of the four carboxylic acid arms has been converted into an amide functionalized with a terminal azide (B81097) group. This azide group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] These reactions are highly efficient, selective, and biocompatible, making this compound a valuable tool for the site-specific labeling of biomolecules.[4]

The synthesis of this compound typically involves two key steps: the N-alkylation of a tri-protected DOTA derivative, followed by the deprotection of the carboxylic acid groups.

Synthetic Pathway Overview

The most common synthetic route to this compound starts from the commercially available 1,4,7-tris(tert-butyl acetate)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu ester) or DO3A-tBu). This intermediate is selectively alkylated on the remaining secondary amine with a linker containing a terminal azide group. The tert-butyl ester protecting groups are then removed under acidic conditions to yield the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its protected precursor.

Table 1: Properties of this compound and its Precursor

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Purity |

| This compound-tris(t-Bu ester) | C31H58N8O7 | 654.85 | > 96% |

| This compound | C19H34N8O7 | 486.53 | > 96% |

Table 2: Representative Reaction Parameters for Synthesis

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | N-Alkylation | DOTA-tris(t-Bu ester), Azido-linker with a leaving group (e.g., bromoacetamide), Base (e.g., K2CO3 or NaHCO3) | Acetonitrile (B52724) or DMF | 80-95% |

| 2 | Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) or neat | > 95% |

Detailed Experimental Protocols

Step 1: Synthesis of this compound-tris(t-Bu ester)

This protocol describes the N-alkylation of DOTA-tris(t-Bu ester) with an azido-functionalized bromoacetamide linker.

Materials:

-

1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu ester))

-

N-(3-azidopropyl)-2-bromoacetamide (or similar azido-linker)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of DOTA-tris(t-Bu ester) (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

-

Add a solution of N-(3-azidopropyl)-2-bromoacetamide (1.2 eq) in anhydrous acetonitrile dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound-tris(t-Bu ester) as a solid.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the azido-linker and the tert-butyl protecting groups.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the product.

Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the tert-butyl ester protecting groups using trifluoroacetic acid.

Materials:

-

This compound-tris(t-Bu ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold

Procedure:

-

Dissolve this compound-tris(t-Bu ester) (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by LC-MS until all tert-butyl groups are cleaved.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Re-dissolve the residue in a minimal amount of water or methanol (B129727) and precipitate the product by adding cold diethyl ether.

-

Centrifuge or filter the suspension to collect the solid product. Wash the product with cold diethyl ether.

-

Dry the final product under vacuum to yield this compound.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the removal of the tert-butyl groups.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight of the final product.

-

HPLC: To determine the purity of the final compound.[5]

Experimental Workflow and Application Logic

The synthesis of this compound is the first stage in a multi-step process to create targeted imaging or therapeutic agents. The overall workflow is as follows:

Caption: Overall workflow from synthesis to application of this compound.

Signaling Pathway Example: Targeting GPCRs in Cancer

A common application of DOTA-conjugated biomolecules is in the targeting of G-protein coupled receptors (GPCRs) that are overexpressed on the surface of cancer cells, such as the somatostatin (B550006) receptor (SSTR). A peptide that binds to SSTR can be functionalized with an alkyne group and then conjugated to this compound via click chemistry. After radiolabeling, this agent can be used for PET imaging to visualize tumors or for targeted radionuclide therapy.

The binding of the DOTA-peptide conjugate to the GPCR can initiate a signaling cascade. The diagram below illustrates a simplified GPCR signaling pathway that could be targeted or visualized using a DOTA-conjugated probe.

Caption: Simplified GPCR signaling pathway targeted by a DOTA-conjugated peptide.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. macrocyclics.com [macrocyclics.com]

- 5. macrocyclics.com [macrocyclics.com]

An In-Depth Technical Guide to the Mechanism of Action of Azido-mono-amide-DOTA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-mono-amide-DOTA (1,4,7-tris(carboxymethyl)-10-(azidopropyl-ethylacetamide)-1,4,7,10-tetraazacyclododecane) is a bifunctional chelator of paramount importance in the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its unique molecular architecture combines the robust metal-chelating properties of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a versatile azide (B81097) functional group. This azide moiety enables highly efficient and specific bioconjugation to a wide array of targeting biomolecules, such as peptides and antibodies, through copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The DOTA cage, in turn, can be radiolabeled with a variety of medically relevant radioisotopes, including Gallium-68 for Positron Emission Tomography (PET) imaging and Lutetium-177 for targeted radionuclide therapy. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its synthesis, bioconjugation, and radiolabeling, and includes quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Core Mechanism of Action

The mechanism of action of this compound is a two-fold process rooted in its bifunctional nature:

-

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The terminal azide group serves as a chemical handle for covalent attachment to a biomolecule of interest. This is typically achieved through a highly efficient and bioorthogonal SPAAC reaction with a biomolecule that has been pre-functionalized with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO, BCN). This "click chemistry" approach is advantageous as it proceeds rapidly under mild, aqueous conditions, without the need for a cytotoxic copper catalyst, thus preserving the integrity and function of the biomolecule.

-

Radiometal Chelation: The DOTA macrocycle is a highly effective chelating agent that forms stable complexes with a wide range of trivalent metal ions. The four nitrogen atoms and three carboxylate groups of the this compound coordinate with the radiometal, sequestering it within the macrocyclic cavity. This stable chelation is crucial to prevent the in vivo release of the radioisotope, which could lead to off-target toxicity.

Once the this compound is conjugated to a targeting biomolecule and radiolabeled, the resulting radiopharmaceutical can be administered to a subject. The biomolecule then directs the radiotracer to its specific biological target (e.g., a receptor on a cancer cell). The emitted radiation from the chelated radioisotope can then be used for diagnostic imaging (e.g., PET) or for therapeutic purposes, delivering a cytotoxic radiation dose directly to the target cells.

Quantitative Data

The following tables summarize key quantitative data for DOTA and its derivatives, providing a strong basis for understanding the expected performance of this compound.

Table 1: Thermodynamic Stability Constants (log K) of Ga(III) Complexes with DOTA and a DOTA-monoamide Derivative

| Ligand | log KGaL | Reference |

| DOTA | 26.05 | [1][2] |

| DOTA-mono(n-butylamide) | 24.64 | [1][2] |

Note: The stability constant for this compound is expected to be in a similar range to that of DOTA-mono(n-butylamide).

Table 2: Kinetic Data for the Dissociation of Ga(III) Complexes

| Complex | Half-life (t1/2) at pH 0 | Half-life (t1/2) at pH 10 | Reference |

| GaDOTA | ~12.2 days | ~6.2 hours | [1][2] |

| GaDO3AM(Bu) | ~2.7 days | ~0.7 hours | [1][2] |

Note: The kinetic inertness of Ga-Azido-mono-amide-DOTA is anticipated to be comparable to that of the Ga-DOTA-mono(n-butylamide) complex, highlighting its high stability for in vivo applications.

Experimental Protocols

Synthesis of this compound

-

Preparation of a Tri-protected DOTA Intermediate: The synthesis starts with the protection of three of the four carboxyl groups of DOTA, often as tert-butyl esters, to yield 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tBu).

-

Alkylation with a Functionalized Amide: The remaining free secondary amine on the cyclen ring is then alkylated with a reagent containing the azido-propyl-ethylacetamide moiety. This reagent would typically be an α-haloacetamide derivative.

-

Deprotection: The tert-butyl protecting groups are subsequently removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final this compound product.

-

Purification: The final product is purified using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating this compound to a cyclooctyne-functionalized peptide.

-

Reagent Preparation:

-

Dissolve the cyclooctyne-functionalized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in the same buffer to a concentration that is 1.5 to 5 molar equivalents of the peptide.

-

-

Conjugation Reaction:

-

Add the this compound solution to the peptide solution.

-

Gently mix the reaction mixture and allow it to incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the DOTA-peptide conjugate from unreacted starting materials using size-exclusion chromatography or RP-HPLC.

-

Lyophilize the purified conjugate and store it at -20°C or below.

-

Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol is adapted from a standard procedure for labeling DOTA-conjugated peptides with 68Ga from a 68Ge/68Ga generator.[3][4]

-

Generator Elution and 68Ga Purification:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl.

-

Trap the eluted 68Ga3+ on a cation exchange cartridge.

-

Elute the purified 68Ga3+ from the cartridge using a small volume of a suitable elution solution (e.g., 5 M NaCl/0.1 M HCl).

-

-

Radiolabeling Reaction:

-

In a reaction vial, dissolve 10-50 µg of the DOTA-peptide conjugate in a sodium acetate (B1210297) buffer (0.25 M, pH 4.5).

-

Add the eluted 68Ga3+ solution to the vial.

-

Heat the reaction mixture at 95°C for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the 68Ga-DOTA-peptide conjugate using radio-TLC or radio-HPLC.

-

The final product should be sterile filtered before in vivo use.

-

Visualizations

Signaling Pathway

Caption: Targeted delivery of a radionuclide via an antibody-DOTA conjugate.

Experimental Workflow

Caption: General workflow for preparing a radiolabeled peptide.

Logical Relationship

Caption: Molecular interactions of this compound.

References

- 1. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

Introduction: The Role of DOTA Derivatives in Modern Bioconjugation

An In-Depth Technical Guide to Azido-mono-amide-DOTA Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a premier chelating agent, renowned for its ability to form highly stable complexes with a wide array of metal ions. This stability is crucial in the fields of medical imaging and therapy, where free, unchelated metal ions can be toxic. DOTA's cage-like structure kinetically and thermodynamically traps metal ions, making it an indispensable tool for applications such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

To be effective as a diagnostic or therapeutic agent, the DOTA-metal complex must be tethered to a targeting biomolecule, such as a peptide or antibody, that can home in on a specific biological target. This requires the use of bifunctional chelators (BFCs)—DOTA molecules modified with a reactive handle for conjugation. The This compound derivative is a prime example of such a BFC. It features a single amide-linked arm terminating in an azide (B81097) (N₃) group. This azide group is a key component for one of the most efficient and bioorthogonal conjugation reactions available: the azide-alkyne cycloaddition, commonly known as "click chemistry". This guide provides a technical overview of the synthesis, properties, and applications of this compound, with a focus on its use in creating advanced molecular imaging and therapeutic agents.

Synthesis and Chemical Properties

The synthesis of a DOTA-monoamide derivative involves the selective functionalization of one of the four nitrogen atoms of the cyclen backbone. A common strategy involves protecting three of the four carboxylic acid arms, often as tert-butyl esters, allowing the fourth nitrogen to be alkylated with a desired functional group. In the case of this compound, this involves introducing a short linker that terminates with an azide.

The resulting structure, this compound, retains three free carboxylic acids for metal chelation while presenting the azide group for covalent attachment to biomolecules. The azide is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules, ensuring that the subsequent conjugation reaction is highly specific.

General Synthesis Workflow

The diagram below illustrates a generalized synthetic pathway for producing a DOTA-monoamide derivative. The process begins with the selective protection of the cyclen ring, followed by alkylation to introduce the functional arm, and concluding with deprotection of the carboxylic acid groups.

Caption: Generalized synthetic pathway for a DOTA-monoamide derivative.

Quantitative Data: Stability of DOTA-Amide Complexes

The primary function of DOTA is to chelate metal ions with high stability. The stability constant (log KML) is a quantitative measure of the strength of the complex formed between a metal ion (M) and a ligand (L). A higher log K value indicates a more stable complex. The substitution of one carboxylate arm with an amide slightly reduces the overall negative charge and basicity of the ligand, which can influence the stability constant. However, the resulting complexes remain exceptionally stable and suitable for in vivo applications.[1][2]

Table 1: Stability Constants (log KML) of DOTA and DOTA-Amide Derivatives with Various Metal Ions

| Ligand/Derivative | Ion | log KML | Conditions | Reference |

| DOTA | Cu²⁺ | 22.4 | 25 °C, 0.1 M NMe₄NO₃ | [3] |

| Zn²⁺ | 20.9 | 25 °C, 0.1 M NMe₄NO₃ | [3] | |

| Gd³⁺ | 24.6 | 25 °C, 0.1 M KCl | [4] | |

| Lu³⁺ | 25.0 | 25 °C, 0.1 M KCl | [4] | |

| La³⁺ | 23.3 | 25 °C, 0.1 M KCl | [4] | |

| DOTA-monoamide | Gd³⁺ | ~23.5 | Estimated | [2] |

| Lu³⁺ | ~24.0 | Estimated | [2] | |

| DOTA-bis(amide) | Cu²⁺ | 19.85 | 25 °C, 1.0 M KCl | [5] |

| Zn²⁺ | 15.60 | 25 °C, 1.0 M KCl | [5] | |

| Gd³⁺ | 17.61 | 25 °C, 1.0 M KCl | [5] | |

| Lu³⁺ | 18.06 | 25 °C, 1.0 M KCl | [5] | |

| DOTA-tetraamide (DOTAM) | Cu²⁺ | 16.63 | 25 °C, 1.0 M KCl | [6] |

| Zn²⁺ | 13.08 | 25 °C, 1.0 M KCl | [6] | |

| Gd³⁺ | 14.8 | 25 °C, 1.0 M KCl | [6] | |

| Lu³⁺ | 15.6 | 25 °C, 1.0 M KCl | [6] |

Note: Stability constants can vary based on experimental conditions such as temperature and ionic strength.

Key Application: Bioconjugation via Click Chemistry

This compound is primarily designed for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal.[7] This makes it possible to conjugate the DOTA chelator to a sensitive biomolecule in aqueous solution under mild conditions without side reactions. Two main types of azide-alkyne click chemistry are employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt, to form a stable 1,4-disubstituted triazole ring.

Caption: General workflow for conjugating Azido-DOTA via CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To avoid the potential toxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8][] This "copper-free" method uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the energy to drive the reaction forward without a catalyst.[8]

Caption: General workflow for copper-free conjugation via SPAAC.

Experimental Protocols

The following sections provide generalized, detailed protocols for the key experimental procedures involving this compound and its conjugates.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-functionalized DOTA to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., peptide, protein)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in water)

-

Reducing Agent stock solution: Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette)

Procedure:

-

Prepare Reactants: Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A typical molar ratio is 1 equivalent of biomolecule to 5-10 equivalents of Azido-DOTA.

-

Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand stock solutions in a 1:2 to 1:5 molar ratio.[10] Let this mixture stand for 2-3 minutes to allow for complex formation.

-

Initiate Reaction:

-

Add the azide-DOTA solution to the alkyne-biomolecule solution.

-

Add the Cu(I)/THPTA catalyst premix to the reaction mixture. A final copper concentration of 0.1-1.0 mM is common.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Use a 5- to 20-fold molar excess of ascorbate over copper.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be protected from light.

-

Purification: Following incubation, purify the DOTA-bioconjugate to remove excess reagents and catalyst. SEC is highly effective for separating the larger conjugate from smaller reactants. Dialysis can also be used.

-

Characterization: Confirm successful conjugation and purity using analytical techniques such as HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol: Radiolabeling of DOTA-Conjugates with ⁶⁸Ga

This protocol outlines the labeling of a DOTA-bioconjugate with Gallium-68 (⁶⁸Ga) for PET imaging.[1][2][11]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-bioconjugate (e.g., 10-50 nmol)

-

Reaction Buffer: Sodium acetate (B1210297) or HEPES buffer (0.5-1.0 M, pH 3.8-4.5)

-

(Optional) Cation-exchange cartridge (e.g., SCX) for ⁶⁸Ga purification

-

(Optional) Eluent for cartridge: Acidified 5 M NaCl solution[1]

-

Heating block or water bath

-

Quality Control system: Radio-TLC or Radio-HPLC

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05-0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

⁶⁸Ga Purification (Recommended): Pass the generator eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ and remove metallic impurities. Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 0.5 mL) of acidified 5 M NaCl directly into the reaction vial.[1][12]

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, dissolve the DOTA-bioconjugate in the reaction buffer.

-

Add the purified ⁶⁸Ga³⁺ solution to the vial.

-

Verify that the final pH of the reaction mixture is between 3.8 and 4.5.

-

-

Incubation: Securely cap the vial and place it in a heating block pre-heated to 85-100°C. Incubate for 5-15 minutes.[11]

-

Quenching (Optional): After heating, the reaction can be quenched by adding a small amount of DTPA solution to chelate any remaining free ⁶⁸Ga.

-

Purification (if necessary): For many peptides, if the radiochemical purity is >95%, no further purification is needed. If required, the product can be purified using a C18 Sep-Pak cartridge.

-

Quality Control: Analyze the final product for radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. The RCP should be ≥95% for clinical use.

Caption: A typical workflow for the preparation of a ⁶⁸Ga-radiopharmaceutical.

Protocol: Radiolabeling of DOTA-Conjugates with ¹⁷⁷Lu or ⁶⁴Cu

The procedure for labeling with therapeutic (¹⁷⁷Lu) or theranostic (⁶⁴Cu) radionuclides is similar to that for ⁶⁸Ga, with minor adjustments to reaction conditions.

-

For ¹⁷⁷Lu:

-

Buffer: An ascorbate or acetate buffer with a pH of 4.5-5.0 is typically used.[13]

-

Temperature & Time: Incubation is generally performed at 80-95°C for 20-30 minutes.[13][14]

-

Antioxidants: Due to the longer reaction times and higher radiation dose, radical scavengers like ascorbic acid or L-methionine are often added to prevent radiolysis of the conjugate.[14]

-

-

For ⁶⁴Cu:

-

Buffer: Sodium acetate buffer at pH 5.5 is common.[15]

-

Temperature & Time: Labeling conditions can range from room temperature to 60°C, with incubation times from 5 to 30 minutes, depending on the specific DOTA analog.[15][16] Some newer DOTA derivatives with pyridine (B92270) moieties can complex ⁶⁴Cu quantitatively at room temperature in minutes.[16]

-

Conclusion

This compound and its analogs are powerful bifunctional chelators that serve as a critical bridge between the worlds of metal coordination chemistry and biology. By providing a stable and inert handle for bioorthogonal click chemistry, these reagents enable the straightforward and specific attachment of diagnostic and therapeutic radioisotopes to a vast range of targeting molecules. The quantitative data on their complex stability and the detailed protocols for their conjugation and radiolabeling underscore their reliability and utility. For researchers and drug development professionals, this compound represents a versatile and indispensable tool for creating the next generation of targeted radiopharmaceuticals for PET, MRI, and radionuclide therapy.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioclone.net [bioclone.net]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction to DOTA and its functionalized variants

An In-depth Technical Guide to DOTA and its Functionalized Variants for Researchers, Scientists, and Drug Development Professionals

Introduction to DOTA and its Role as a Chelator

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a highly effective chelating agent.[1][2][3][4] Its molecular structure is based on a 12-membered tetraaza macrocycle (cyclen), with four carboxylic acid groups attached to the nitrogen atoms.[1] This arrangement allows DOTA to form exceptionally stable and kinetically inert complexes with a variety of metal ions, particularly trivalent cations like lanthanides.[4][5]

The primary application of DOTA and its derivatives in the biomedical field is in medical imaging and targeted radionuclide therapy.[6] In diagnostics, DOTA is used to create contrast agents for Magnetic Resonance Imaging (MRI) and to chelate radiometals for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[6] For therapeutic purposes, DOTA is used to carry beta- or alpha-emitting radionuclides to specific targets in the body.[1][7]

The versatility of DOTA lies in its ability to be functionalized. By modifying one of the carboxylic acid arms, DOTA can be covalently linked to biomolecules such as peptides, antibodies, or small molecules.[1] This conjugation allows for the targeted delivery of the chelated metal ion to specific cells or tissues, for example, tumors that overexpress certain receptors.[1][8]

Quantitative Data: Stability and Radiolabeling Efficiency

The efficacy and safety of DOTA-based agents are critically dependent on the stability of the metal-DOTA complex. High thermodynamic stability and kinetic inertness are essential to prevent the release of free metal ions in vivo, which can be toxic.[3][9]

Thermodynamic Stability Constants

The thermodynamic stability of a DOTA complex is represented by the stability constant (log K). This value indicates the equilibrium between the complex and the free metal ion and ligand. Higher log K values signify a more stable complex.

| Metal Ion | log K (DOTA) | Conditions |

| Gd(III) | ~25 | Not specified |

| Lu(III) | 25.41 | 25°C, ionic strength 0.1-1.0 M |

| Ga(III) | High | Not specified |

| Y(III) | High | Not specified |

| Cu(II) | High | Not specified |

| Zn(II) | High | Not specified |

| Fe(III) | High | Not specified |

| Nd(III) | 22.99 | 25°C, ionic strength 0.1-1.0 M |

Note: The stability constants can vary depending on the experimental conditions such as pH, temperature, and ionic strength.[10][11]

Radiolabeling Efficiency

Radiolabeling efficiency is a measure of how effectively a radionuclide is incorporated into the DOTA chelator. It is typically expressed as a percentage of the total radioactivity. High radiolabeling efficiency is crucial for producing radiopharmaceuticals with high specific activity.

| Radionuclide | DOTA-Peptide | Labeling Efficiency (%) | Conditions |

| 68Ga | DOTA-TATE | >95% | pH 3.5-4, 80°C, 15 min |

| 177Lu | DOTA-TATE | >98% | pH 4-4.5, 80°C, 20 min |

| 90Y | DOTA-TOC | 96.2 ± 4.9% (manual) | pH 4-4.5, 80°C, 20 min |

| 177Lu | DOTA-TOC | 98.3 ± 0.6% (manual) | pH 4-4.5, 80°C, 20 min |

| 68Ga | DOTA-AngII | >90% | Sodium acetate (B1210297) buffer, heating |

| 177Lu | DOTA-AngII | >90% | Sodium acetate buffer, heating |

Experimental Protocols

Synthesis of a Functionalized DOTA Derivative: DOTA-NHS Ester

DOTA-NHS ester is a common bifunctional derivative used for conjugation to primary amines on biomolecules.

Materials:

-

DOTA-tris(tBu)ester

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Activation of the free carboxylic acid: Dissolve DOTA-tris(tBu)ester and NHS in anhydrous DMF or DCM.

-

Add the coupling agent (e.g., DCC) to the solution and stir at room temperature for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).

-

Remove the solvent under reduced pressure.

-

Deprotection of the t-butyl esters: Treat the residue with a mixture of TFA and DCM for several hours at room temperature.

-

Remove the TFA and DCM by rotary evaporation.

-

Precipitate the DOTA-NHS ester product by adding cold diethyl ether.

-

Wash the precipitate with diethyl ether and dry under vacuum.

Conjugation of DOTA-NHS Ester to a Peptide

Materials:

-

DOTA-NHS ester

-

Peptide with a free primary amine (e.g., at the N-terminus or on a lysine (B10760008) side chain)

-

Anhydrous Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 8-9)

-

Diisopropylethylamine (DIPEA) (if using an organic solvent)

Procedure:

-

Dissolve the peptide in the chosen solvent. If using an aqueous buffer, ensure the pH is between 8 and 9 to facilitate the reaction with the primary amine.

-

Dissolve the DOTA-NHS ester in a small amount of anhydrous DMF.

-

Add the DOTA-NHS ester solution to the peptide solution. A molar excess of the DOTA-NHS ester is typically used.

-

If using an organic solvent, add DIPEA to act as a base.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the DOTA-peptide conjugate.

-

Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified fractions to obtain the final product.

Radiolabeling of a DOTA-Peptide Conjugate with 68Ga

Materials:

-

DOTA-peptide conjugate

-

68Ge/68Ga generator

-

0.1 M HCl

-

Sodium acetate buffer (pH ~4.5)

-

Heating block

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate dissolved in water or a suitable buffer.

-

Add the sodium acetate buffer to adjust the pH of the reaction mixture to approximately 3.5-4.5.

-

Add the 68GaCl3 eluate to the vial.

-

Incubation: Heat the reaction vial at 80-95°C for 10-20 minutes.

-

Quality Control: After incubation, perform quality control to determine the radiochemical purity. This is typically done using instant thin-layer chromatography (ITLC) or radio-HPLC.

-

The final product is typically used without further purification if the radiochemical purity is high (>95%).

Visualizations

Signaling Pathway of Somatostatin Receptor Targeted by DOTA-TATE

Caption: DOTA-TATE binds to SSTR2, initiating downstream signaling.

Experimental Workflow: Synthesis of a DOTA-Peptide Conjugate

Caption: Solid-phase synthesis of a DOTA-peptide conjugate.

Experimental Workflow: Radiolabeling and Quality Control

References

- 1. DOTA-TATE - Wikipedia [en.wikipedia.org]

- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]

- 6. DOTATATE PET CT Imaging | MIC Medical Imaging [mic.ca]

- 7. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]

- 9. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Imaging: A Technical Guide to DOTA Derivatives in PET and MRI

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known as DOTA, and its derivatives have become indispensable tools in the advancement of molecular imaging. Their remarkable versatility in stably coordinating a wide array of metal ions has positioned them at the forefront of both Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) contrast agent development. This technical guide provides an in-depth exploration of the fundamental principles governing the use of DOTA derivatives in these powerful imaging modalities, with a focus on the practical aspects of their synthesis, characterization, and application.

Core Principles of DOTA in Medical Imaging

DOTA's efficacy stems from its pre-organized cage-like structure, which provides a high-affinity binding site for a variety of trivalent metal ions. This chelation process is central to its function in both PET and MRI.

For PET Imaging: DOTA serves as a bifunctional chelator. One functional end securely encapsulates a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). The other end is covalently linked to a targeting moiety, such as a peptide or antibody, which directs the radiopharmaceutical to a specific biological target, like a receptor overexpressed on tumor cells. The high thermodynamic and kinetic stability of the DOTA-metal complex is crucial to prevent the release of the free radiometal in vivo, which would lead to non-specific signal and potential toxicity.

For MRI Applications: In MRI, DOTA is predominantly used to chelate the paramagnetic metal ion Gadolinium (Gd³⁺). The resulting Gd-DOTA complex enhances the contrast of MR images by increasing the relaxation rate of water protons in its vicinity. Similar to its role in PET, the macrocyclic structure of DOTA ensures a highly stable complex, minimizing the risk of toxic free Gd³⁺ release. The relaxivity of the Gd-DOTA complex, a measure of its efficiency in enhancing the relaxation rate, is a key parameter in the design of MRI contrast agents.

Quantitative Data for DOTA-Based Imaging Agents

The performance of DOTA-based imaging agents is characterized by several key quantitative parameters. The following tables summarize typical values for DOTA derivatives in PET and MRI applications.

Table 1: Radiolabeling Performance of ⁶⁸Ga-DOTA-Peptides

| Peptide | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |

| DOTA-TATE | >95% | 120-185 | [1] |

| DOTA-TOC | >95% | 39.6 (MBq/nmol) | [2] |

| DOTA-RGD | >90% | 8.7 | [3] |

| DOTA-M2pep | >95% | 0.20-0.27 (MBq/µmol) | [4] |

| DOTA-P5 | >95% | 2.8 (MBq/nmol) | [5] |

| DOTA-P6 | >95% | 1.7 (MBq/nmol) | [5] |

Table 2: Thermodynamic Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | log K | Reference |

| Ga³⁺ | 21.3 - 26.0 | [6] |

| Lu³⁺ | 22.4 - 29.3 | [7] |

| Y³⁺ | 24.9 | [7] |

| Cu²⁺ | 22.5 | [8] |

| Gd³⁺ | 24.6 - 25.7 | [9] |

| In³⁺ | 23.9 | [7] |

Table 3: Relaxivity of Selected Gd-DOTA Based MRI Contrast Agents

| Agent | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Field Strength (T) | Medium | Reference |

| Gd-DOTA | 3.9 | - | 1.5 | Human Whole Blood | [2] |

| Gd-DOTA | 3.4 | - | 3.0 | Human Whole Blood | [2] |

| Gd-DOTA | 2.8 | - | 7.0 | Human Whole Blood | [2] |

| G3-(Gd-DOTA)₂₄ | 7.5 | 33 | 3.0 | PBS | [10] |

| G5-(Gd-DOTA)₉₆ | 9.6 | 48 | 3.0 | PBS | [10] |

| G3-(Gd-DOTA)₂₄ | 11.4 | 44 | 3.0 | Serum | [10] |

| G5-(Gd-DOTA)₉₆ | 24 | 70 | 3.0 | Serum | [10] |

Table 4: Biodistribution of ⁶⁸Ga-DOTATATE in Mice at 60 minutes post-injection (%ID/g)

| Organ | %ID/g (Mean ± SD) | Reference |

| Blood | 0.29 ± 0.08 | [6] |

| Heart | 0.17 ± 0.04 | [6] |

| Lungs | 0.26 ± 0.05 | [6] |

| Liver | 0.45 ± 0.10 | [6] |

| Spleen | 0.18 ± 0.04 | [6] |

| Pancreas | 1.03 ± 0.21 | [6] |

| Stomach | 0.22 ± 0.06 | [6] |

| Intestines | 0.42 ± 0.11 | [6] |

| Kidneys | 15.8 ± 3.2 | [6] |

| Muscle | 0.15 ± 0.04 | [6] |

| Bone | 0.21 ± 0.05 | [6] |

| Tumor (AR42J) | 10.5 ± 2.5 | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and application of DOTA-based imaging agents.

Synthesis of DOTA-NHS Ester

The N-hydroxysuccinimide (NHS) ester of DOTA is a common intermediate for conjugation to amine-containing biomolecules.

Materials:

-

DOTA (or a protected derivative like DOTA-tris(tBu)ester)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (for deprotection)

-

Diethyl ether

Procedure:

-

Activation: Dissolve DOTA-tris(tBu)ester, NHS, and DCC in anhydrous DCM.[11]

-

Stir the reaction mixture at room temperature for 15 hours.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Remove the solvent under reduced pressure.

-

Deprotection: Dissolve the resulting DOTA-tris(tBu)ester-mono-NHS in a mixture of DCM and TFA.[12]

-

Stir at room temperature for approximately 12 hours.[12]

-

Remove the solvents by rotary evaporation.

-

Wash the product with anhydrous diethyl ether to yield the DOTA-NHS ester.[12]

Conjugation of DOTA-NHS Ester to a Peptide

Materials:

-

DOTA-NHS ester

-

Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) side chain)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or HEPES buffer, pH 8.5-9.0.[7]

-

Anhydrous DMF or DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide in the conjugation buffer.

-

Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO or DMF immediately before use.[7]

-

Add a 10- to 50-fold molar excess of the DOTA-NHS ester stock solution to the peptide solution while gently vortexing.[7]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Stop the reaction by adding the quenching buffer.[7]

-

Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified product and store at -20°C or below.

Radiolabeling of DOTA-Peptide with ⁶⁸Ga

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-peptide conjugate (e.g., DOTATATE)

-

Sterile, metal-free water

-

Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)

-

Heating block or water bath

-

C18 Sep-Pak cartridge for purification

-

Sterile saline

-

Quality control equipment (radio-TLC or radio-HPLC)

Procedure:

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

-

Reaction Setup: In a sterile reaction vial, dissolve 10-50 µg of the DOTA-peptide in sterile water.[13]

-

Add the buffer to adjust the final pH to 3.5-4.5 after the addition of the ⁶⁸Ga solution.[13]

-

Labeling Reaction: Add the ⁶⁸Ga eluate to the buffered peptide solution.

-

Heat the reaction mixture at 95°C for 5-15 minutes.[1]

-

Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-DOTA-peptide with a small volume of 50% ethanol.

-

Formulation: Dilute the eluted product with sterile saline for injection.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for clinical use.[14]

In Vitro Serum Stability Assay

Procedure:

-

Incubate the purified radiolabeled peptide in fresh human or animal serum at 37°C.[13]

-

At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.[13]

-

Stop enzymatic degradation by adding an equal volume of cold acetonitrile (B52724) to precipitate the serum proteins.[13]

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

In Vitro Cell Binding and Internalization Assay

Procedure:

-

Plate cells expressing the target receptor in multi-well plates.

-

Add a known concentration of the radiolabeled DOTA-peptide to the cells and incubate at 37°C for various time points.

-

Total Binding: Wash the cells with ice-cold buffer to remove unbound radioactivity and measure the cell-associated radioactivity.

-

Internalization: To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand before measuring the radioactivity remaining within the cells.

-

Specificity: Perform a parallel experiment with a large molar excess of the non-radiolabeled ("cold") peptide to determine non-specific binding.

In Vivo PET Imaging Protocol in Mice

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a defined activity of the ⁶⁸Ga-DOTA-peptide (typically 5-10 MBq) via tail vein injection.

-

Acquire dynamic or static PET images at specific time points post-injection (e.g., 30, 60, 120 minutes).

-

A low-dose CT scan is typically acquired for attenuation correction and anatomical co-registration.[1]

-

Analyze the images to determine the tracer uptake in the tumor and various organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the use of DOTA derivatives.

Caption: DOTA derivative chelating a metal ion to form a stable complex.

Caption: General workflow for the production of a DOTA-based PET agent.

Caption: Targeted delivery of a Gd-DOTA-peptide to a tumor cell receptor.

Conclusion

DOTA and its derivatives represent a powerful and versatile platform for the development of advanced imaging agents for PET and MRI. Their robust chelation chemistry, coupled with the ability to be conjugated to a wide range of targeting biomolecules, has enabled significant progress in the non-invasive diagnosis and characterization of disease. A thorough understanding of the principles outlined in this guide, from the fundamental chemistry to detailed experimental protocols, is essential for researchers and developers seeking to harness the full potential of this remarkable class of molecules in the future of medicine.

References

- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]

- 9. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: Protocol for Radiolabeling with Azido-mono-amide-DOTA

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the radiolabeling of Azido-mono-amide-DOTA, a bifunctional chelator, and its subsequent conjugation to a targeting biomolecule. This system utilizes the robust chelating properties of the DOTA macrocycle for sequestering radiometals, such as Gallium-68 (⁶⁸Ga), and the bioorthogonal reactivity of an azide (B81097) group for covalent attachment to biomolecules.

The workflow is a two-stage process:

-

Radiolabeling: The DOTA macrocycle is complexed with a positron-emitting radionuclide, ⁶⁸Ga, eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Conjugation: The resulting radiolabeled complex, [⁶⁸Ga]Ga-Azido-mono-amide-DOTA, is then conjugated to a targeting molecule (e.g., peptide, antibody, or small molecule) functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][]

This "click chemistry" approach is highly efficient, specific, and occurs under mild conditions, making it ideal for use with sensitive biological molecules.[1][3][] The resulting radiolabeled biomolecule can be used for in vivo imaging with Positron Emission Tomography (PET). Gallium-68 is particularly well-suited for PET due to its short half-life (68 minutes) and convenient availability from a generator system.[5][6]

Experimental Workflow Diagram

The overall process from radionuclide elution to the final radiolabeled conjugate is depicted below.

Caption: Experimental workflow for ⁶⁸Ga-labeling and SPAAC conjugation.

Materials and Reagents

-

Precursor: this compound (e.g., Macrocyclics, Catalog No. B-288)

-

Radionuclide: ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)

-

Reagents for Labeling:

-

0.1 M Hydrochloric Acid (HCl), trace metal grade

-

Sodium Acetate (B1210297) (NaOAc) buffer, 1 M, pH 4.5, metal-free

-

Ethanol (B145695), absolute

-

Sterile Water for Injection (WFI)

-

-

Reagents for Conjugation:

-

DBCO-functionalized biomolecule of interest

-

Phosphate-buffered saline (PBS), pH 7.4, azide-free

-

-

Purification Supplies:

-

Cation-exchange cartridge (e.g., SCX)

-

C18 Solid Phase Extraction (SPE) cartridge

-

-

Quality Control:

-

Instant Thin-Layer Chromatography (ITLC) strips

-

Radio-High Performance Liquid Chromatography (radio-HPLC) system

-

Mobile phases for chromatography (e.g., 1 M ammonium (B1175870) acetate/methanol mixtures)

-

Experimental Protocols

4.1. Protocol 1: ⁶⁸Ga Radiolabeling of this compound

This protocol details the manual preparation of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA. Automated synthesis modules can also be adapted for this procedure.[7][8]

-

Generator Elution and Purification:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.[5]

-

Pass the eluate through a pre-conditioned cation-exchange (SCX) cartridge. This step concentrates the ⁶⁸Ga and removes ⁶⁸Ge breakthrough and metallic impurities.[7]

-

Wash the SCX cartridge with 5 mL of sterile WFI.

-

Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with 0.5 mL of 5 M NaCl/0.1 M HCl solution directly into the reaction vial.[5][6]

-

-

Labeling Reaction:

-

In a sterile reaction vial, prepare a solution containing 10-20 nmol of this compound dissolved in 400 µL of 1 M sodium acetate buffer (pH 4.5).[5]

-

Add the eluted ⁶⁸Ga³⁺ solution from the previous step to the reaction vial. The final pH should be between 3.5 and 4.5.[9]

-

Gently vortex the mixture and incubate at 95°C for 10 minutes in a shielded dry bath.[10]

-

-

Purification of [⁶⁸Ga]Ga-Azido-mono-amide-DOTA:

-

After incubation, cool the reaction vial to room temperature.

-

Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile WFI.

-

Load the reaction mixture onto the C18 cartridge. The radiolabeled product will be retained.

-

Wash the cartridge with 10 mL of sterile WFI to remove unlabeled ⁶⁸Ga and other hydrophilic impurities.

-

Elute the purified [⁶⁸Ga]Ga-Azido-mono-amide-DOTA with 0.5 mL of 50% ethanol in WFI into a sterile vial.

-

4.2. Protocol 2: SPAAC Conjugation

This protocol describes the conjugation of the radiolabeled azide to a DBCO-functionalized biomolecule.

-

Reaction Setup:

-

In a sterile vial, add the purified [⁶⁸Ga]Ga-Azido-mono-amide-DOTA solution (from Protocol 1, Step 3).

-

Add the DBCO-functionalized biomolecule (typically 2-4 fold molar excess over the azide) dissolved in azide-free PBS (pH 7.4).[11][12] The final reaction volume should be kept minimal to ensure efficient reaction kinetics.

-

-

Incubation:

-

Purification of the Final Conjugate (Optional):

-

Depending on the downstream application and required purity, the final product can be purified using size-exclusion chromatography or HPLC to remove unreacted [⁶⁸Ga]Ga-Azido-mono-amide-DOTA.

-

Quality Control

Quality control is essential to ensure the identity, purity, and stability of the final radiopharmaceutical.

| Parameter | Method | Acceptance Criteria | Typical Result | Reference |

| Radiochemical Purity (RCP) | Radio-ITLC or Radio-HPLC | ≥ 95% | > 99% | [10][14][15] |

| pH | pH-indicator strips | 5.0 - 7.5 | ~7.0 | [14][16] |

| Radionuclidic Purity | Gamma Spectroscopy | ⁶⁸Ga > 99.9% | > 99.9% | [10] |

| ⁶⁸Ge Breakthrough | Gamma Spectroscopy | < 0.001% | < 0.001% | [14] |

| Sterility | Direct Inoculation | Sterile | Pass | [14][16] |

| Endotoxin Level | LAL Test | < 17.5 EU/mL | < 17.5 EU/mL | [14][16] |

Radio-HPLC Method:

-

Column: Reversed-phase C18

-

Mobile Phase: Gradient of water (0.1% TFA) and acetonitrile (B52724) (0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector in series with a radioactivity detector.

Signaling Pathway and Reaction Diagram

The chemical transformation during the radiolabeling and conjugation process is illustrated below.

Caption: Chemical reaction scheme for ⁶⁸Ga-labeling and SPAAC.

Summary of Quantitative Data

The efficiency and quality of the radiolabeling process are summarized in the table below, with typical values derived from protocols for similar DOTA-conjugated compounds.

| Parameter | Value | Conditions | Notes |

| Radiochemical Yield (Labeling) | > 95% | 10-20 nmol precursor, 95°C, 10 min | Yield is dependent on precursor amount and reaction conditions.[17] |

| Radiochemical Purity (Post-SPE) | > 99% | After C18 purification | HPLC and/or ITLC determination.[10][15] |

| Specific Activity | 1200-1850 MBq/nmol | Dependent on ⁶⁸Ga activity and precursor amount | High specific activity is crucial for receptor-based imaging.[10] |

| SPAAC Conversion Efficiency | ~95% | 37°C, 15 min | Conversion can be near-quantitative with optimized conditions.[18] |

| Total Synthesis Time | 25-35 minutes | From generator elution to final product | Includes labeling, purification, and conjugation steps.[10][17] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]

- 7. Full automation of (68)Ga labelling of DOTA-peptides including cation exchange prepurification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 11. lifetein.com [lifetein.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue 68Ga DOTA NOC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Azido-mono-amide-DOTA in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-mono-amide-DOTA is a key bifunctional chelator used in the development of targeted radiopharmaceuticals and bioconjugates. Its structure incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, essential for chelating radiometals, and an azide (B81097) group, which enables covalent attachment to biomolecules via copper-free click chemistry. This approach, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a significant advantage over traditional copper-catalyzed methods by eliminating the cytotoxic copper catalyst, making it ideal for use with sensitive biological systems.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in copper-free click chemistry for the labeling of biomolecules, such as peptides and antibodies, for imaging and therapeutic applications.

Key Applications

-

Radiolabeling of Peptides and Antibodies: this compound is widely used to introduce a chelating agent to peptides and antibodies for subsequent radiolabeling with diagnostic or therapeutic radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Actinium-225 (²²⁵Ac).[5][6][7]

-

Targeted Drug Delivery: The specific and bioorthogonal nature of copper-free click chemistry allows for the precise conjugation of drug molecules to targeting vectors functionalized with this compound.[4]

-

Multimodal Imaging Agents: This chelator can be incorporated into systems that also feature other imaging modalities, such as fluorescent dyes, creating dual-labeled probes for comprehensive biological studies.[8][9]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(azidopropyl ethylacetamide) | --INVALID-LINK--[10] |

| Molecular Formula | C₁₉H₃₄N₈O₇ | --INVALID-LINK--[10] |

| Molecular Weight | 498.52 g/mol | --INVALID-LINK--[10] |

| Protected Form | This compound-tris(t-Bu ester) | --INVALID-LINK--[11] |

| Molecular Formula (Protected) | C₃₁H₅₈N₈O₇ | --INVALID-LINK--[11] |

| Molecular Weight (Protected) | 654.84 g/mol | --INVALID-LINK--[11] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cyclooctyne-Modified Peptide

This protocol describes the conjugation of this compound to a peptide that has been pre-functionalized with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).

Materials:

-

This compound

-

Cyclooctyne-modified peptide (e.g., DBCO-peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HPLC system for purification and analysis

Procedure:

-

Dissolve Reagents:

-

Dissolve the cyclooctyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve this compound in DMSO to create a 10-20 mM stock solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cyclooctyne-modified peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by HPLC.

-

-

Purification:

-

Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the DOTA-peptide conjugate by mass spectrometry and analytical HPLC.

-

Caption: Workflow for DOTA Conjugation.

Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the radiolabeling of the purified DOTA-peptide conjugate with ⁶⁸Ga.

Materials:

-

DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Metal-free water and vials

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Generator Elution:

-

Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a metal-free microcentrifuge tube, add 10-50 µg of the DOTA-peptide conjugate dissolved in metal-free water.

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to 3.5-4.5.

-

Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.

-

-

Incubation:

-

Incubate the reaction mixture at 95°C for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-peptide by radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

-

-

Purification (if necessary):

-

If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

-

Caption: ⁶⁸Ga Radiolabeling Workflow.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the conjugation and radiolabeling processes.

| Parameter | Typical Value | Notes |

| Conjugation Reaction Time | 2 - 12 hours | Dependent on the reactivity of the cyclooctyne and concentration. |

| Conjugation Temperature | 4 - 25 °C | Milder conditions are preferred for sensitive biomolecules. |

| Molar Excess of DOTA | 1.5 - 5 fold | A slight excess ensures complete reaction of the peptide. |

| Conjugation Yield | > 85% | Typically high for SPAAC reactions. |

| Radiolabeling Time | 5 - 15 minutes | For ⁶⁸Ga at elevated temperatures. |

| Radiolabeling Temperature | 95 °C | For ⁶⁸Ga. Other radionuclides may require different temperatures.[12] |

| Radiochemical Purity | > 95% | Generally achieved without the need for post-labeling purification. |

| Specific Activity | > 1 GBq/nmol | For ⁶⁸Ga, dependent on the amount of peptide and radioactivity used.[12] |

Signaling Pathway Visualization

While this compound is a tool for creating probes and does not directly participate in signaling pathways, the resulting radiolabeled bioconjugates are designed to target specific pathways. For example, a radiolabeled peptide targeting a G-protein coupled receptor (GPCR) would initiate a downstream signaling cascade upon binding.

Caption: GPCR Signaling Pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Yield | Inactive reagents, incorrect stoichiometry, low pH. | Check the quality of reagents. Increase the molar excess of this compound. Ensure reaction pH is ~7.4. |

| Low Radiochemical Purity | Presence of competing metal ions, incorrect pH. | Use metal-free water and vials. Ensure the pH of the reaction is optimal for the specific radionuclide. |

| Multiple Products in Mass Spec | Oxidation of the peptide, side reactions. | Degas solutions and perform the reaction under an inert atmosphere (e.g., argon). Optimize reaction time. |

| Poor Specific Activity | Low amount of radioactivity, high peptide mass. | Increase the amount of radionuclide used. Reduce the amount of DOTA-peptide conjugate. |

Conclusion

This compound is a versatile and efficient tool for the development of bioconjugates for research and clinical applications. The use of copper-free click chemistry provides a robust and biocompatible method for attaching this chelator to a wide range of biomolecules. The protocols and data presented here serve as a guide for researchers to successfully implement this technology in their own work.

References

- 1. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved synthesis and biological evaluation of chelator-modified α-MSH analogues prepared by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]